2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many of its derivatives are also valuable in the medical field for their therapeutic properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse, depending on the functional groups present in the molecule. For instance, they can undergo cyclocondensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as melting point and solubility, can be determined using standard laboratory techniques .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized various derivatives of benzothiazole, including compounds similar to "2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole," demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These studies highlight the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2009).
Anticancer Applications
A series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore demonstrated cytotoxicity towards various human cancer cell lines, suggesting the potential of these compounds as anticancer agents. Among them, certain compounds displayed maximum cytotoxic activity, indicating their promise for further development in cancer treatment (Murty et al., 2013).
Antiproliferative and Anti-HIV Activity
Another study focused on the synthesis of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and their derivatives, evaluating their in vitro antiproliferative activity against human tumor-derived cell lines. Certain compounds showed remarkable effects, highlighting their potential as candidates for further development in antiproliferative therapies. However, when screened as inhibitors against HIV-1 and HIV-2, no activity was observed (Al-Soud et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer higher inhibition efficiencies and stability against steel corrosion than previously reported inhibitors, suggesting their utility in corrosion prevention applications (Hu et al., 2016).
Anti-tubercular Agents
Research into the design, synthesis, and evaluation of novel ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for anti-tubercular activity has yielded compounds with potent activity against Mycobacterium tuberculosis. This work underscores the potential of these novel compounds in the treatment of tuberculosis (Naidu et al., 2016).
Mechanism of Action
The mechanism of action of benzothiazole derivatives in biological systems can vary widely, depending on their chemical structure and the target molecules in the body. Some benzothiazole derivatives have shown promising biological properties, such as antimicrobial, antioxidant, antitubercular, anti-inflammatory, antiproliferative, and anticancer activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-25-15-7-5-9-17-18(15)22-20(27-17)24-12-10-23(11-13-24)19-21-14-6-3-4-8-16(14)26-19/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPBVPLBTJALBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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